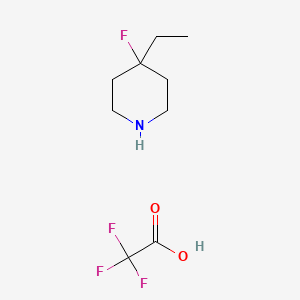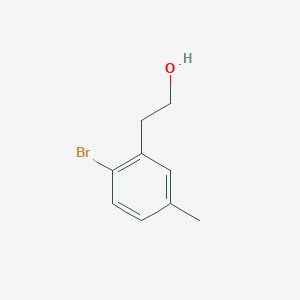
2-(2-Bromo-5-methylphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-5-methylphenyl)ethanol is an organic compound with the molecular formula C9H11BrO. It is a derivative of phenylethanol, where the phenyl ring is substituted with a bromine atom at the second position and a methyl group at the fifth position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-methylphenyl)ethanol typically involves the bromination of 5-methylphenylethanol. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-5-methylphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding phenylethanol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: 2-(2-Bromo-5-methylphenyl)acetone or 2-(2-Bromo-5-methylphenyl)acetaldehyde.
Reduction: 2-(2-Hydroxy-5-methylphenyl)ethanol.
Substitution: 2-(2-Amino-5-methylphenyl)ethanol or 2-(2-Thio-5-methylphenyl)ethanol.
Aplicaciones Científicas De Investigación
2-(2-Bromo-5-methylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-5-methylphenyl)ethanol involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromoethanol
- 2-(2-Bromo-4-methylphenyl)ethanol
- 2-(2-Bromo-3-methylphenyl)ethanol
Uniqueness
2-(2-Bromo-5-methylphenyl)ethanol is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C9H11BrO |
|---|---|
Peso molecular |
215.09 g/mol |
Nombre IUPAC |
2-(2-bromo-5-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11BrO/c1-7-2-3-9(10)8(6-7)4-5-11/h2-3,6,11H,4-5H2,1H3 |
Clave InChI |
HXHFPLLPFMVPFV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)Br)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


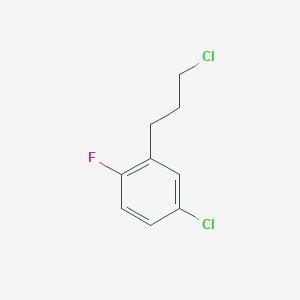
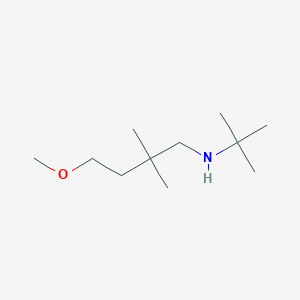
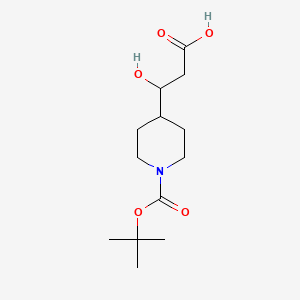
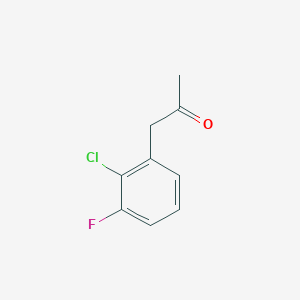
![Tert-butyl1-{[(tert-butoxy)carbonyl]amino}-3-formylcyclobutane-1-carboxylate](/img/structure/B13575775.png)
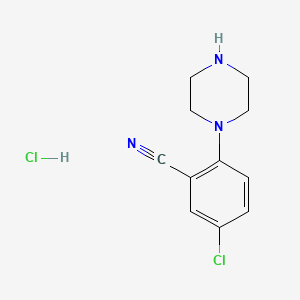
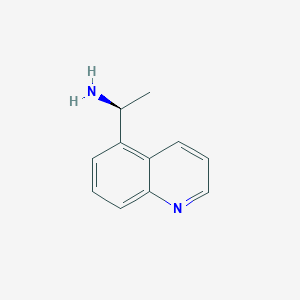
![Dimethyl(1-{3-[(oxiran-2-yl)methoxy]phenyl}ethyl)amine](/img/structure/B13575805.png)
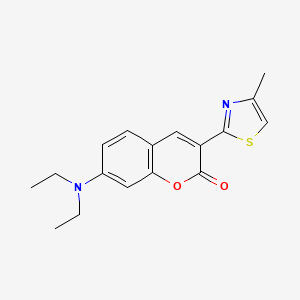
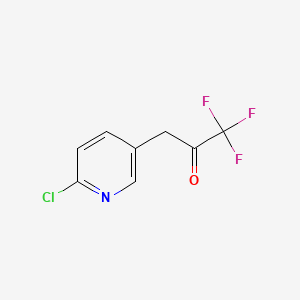
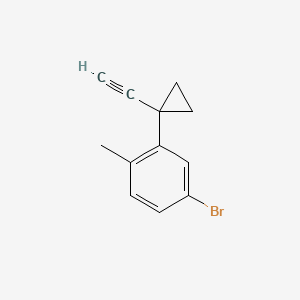

![4-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-pyrrole-2-carboxylic acid](/img/structure/B13575833.png)
